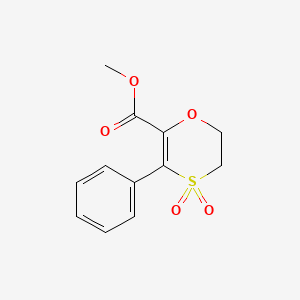

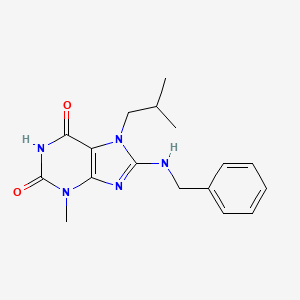

![molecular formula C19H19FN2O2S B2881815 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 2034605-20-2](/img/structure/B2881815.png)

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains a benzothiophene, a urea, and a fluorobenzyl group. Benzothiophene is a heterocyclic compound, and it’s part of many pharmaceuticals and useful organic compounds . Urea is a common functional group in medicinal chemistry, known for its role in protein structures and its use in a variety of pharmaceuticals . The fluorobenzyl group is often used in medicinal chemistry due to the unique properties of fluorine.

Applications De Recherche Scientifique

Anticancer Activity and Metabolic Insights Research involving N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a compound with structural similarities, highlights its strong anticancer activity across several assays and cell lines. This compound, considered for clinical trials in kidney cancer treatment, underscores the potential of benzothiophene derivatives in anticancer applications without significant toxicity in animal studies (Nammalwar et al., 2010).

Synthetic Methodologies for Ureas Developments in synthetic chemistry, such as the Lossen rearrangement facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, illustrate advanced methods for synthesizing ureas from carboxylic acids. This process achieves good yields without racemization under mild conditions, demonstrating the chemical versatility and potential for generating compounds like the one for various research applications (Thalluri et al., 2014).

Acetylcholinesterase Inhibitors A study on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for their antiacetylcholinesterase activity presents another scientific application. By optimizing the spacer length and testing compounds with greater conformational flexibility, researchers aim to develop effective inhibitors against acetylcholinesterase, highlighting the therapeutic potential of urea derivatives in neurodegenerative disorders (Vidaluc et al., 1995).

Antiproliferative Effects and Antioxidant Activity The hydroxyl-containing benzo[b]thiophene analogs' study indicates selective antiproliferative activity towards cancer cells and the role of the hydroxyl group in enhancing anticancer activity. These findings suggest the importance of structural features in the biological activity of benzo[b]thiophene derivatives, which could be relevant for the compound (Haridevamuthu et al., 2023).

Photodegradation Studies and Environmental Implications Research on the photodegradation of a 1,3,4-thiadiazole-urea herbicide, involving structural rearrangements and the characterization of photoproducts, offers insight into the environmental stability and degradation pathways of urea-based compounds. Understanding such processes is crucial for assessing the environmental impact of chemical agents (Moorman et al., 1985).

Propriétés

IUPAC Name |

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVOVTWPYSLNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

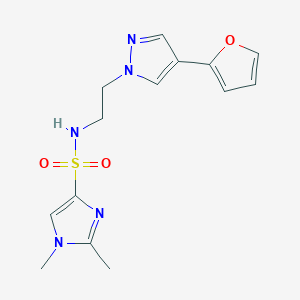

![1,2-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2881737.png)

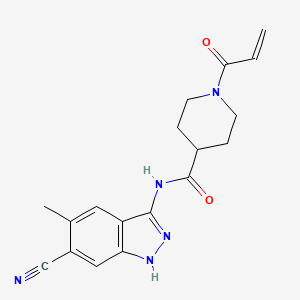

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2881739.png)

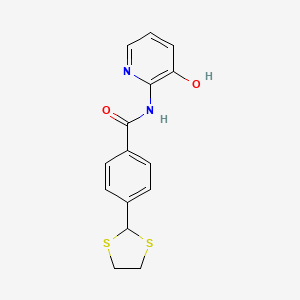

![N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2881748.png)

![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2881749.png)

![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)

![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)